![molecular formula C21H18N2O5S B2904397 1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one CAS No. 881477-22-1](/img/structure/B2904397.png)
1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one
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Description
1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one, also known as K252a, is a natural product isolated from the fermentation broth of Nocardiopsis sp. It belongs to the class of indolocarbazole alkaloids and has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines : A metal-free three-component, domino reaction has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showing excellent functional group tolerance and efficiency. This process may be relevant to the synthesis or functionalization of compounds similar to 1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one (Cui et al., 2018).
Biological Activities
- Antiproliferative and Radical-Scavenging Activities : Derivatives similar to the compound of interest have been tested for DPPH radical-scavenging and in vitro antiproliferative activity against various cancer cell lines. Certain derivatives showed moderate activity, highlighting the potential of these compounds in therapeutic applications (El-Sawy et al., 2013).
Photophysical Properties
- Photophysical Properties for Sensing Applications : Compounds within the furan and benzofuran classes have been studied for their photophysical properties, making them applicable as "naked-eye sensors" for detecting metal ions, such as aluminum. This indicates the potential of these compounds in environmental and analytical chemistry (Kumar et al., 2015).
Material Science Applications
- Adsorption and Separation of Reactive Aromatic Isomers : Research has shown the ability of certain frameworks to adsorb and separate reactive aromatic isomers, including furans, and to stabilize their radicals, which could be relevant for the stabilization or separation of compounds related to the compound of interest (Liu et al., 2010).
properties
IUPAC Name |
1-(furan-2-carbonyl)-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-20-15-7-4-6-14-18(29(26,27)22-11-2-1-3-12-22)10-9-16(19(14)15)23(20)21(25)17-8-5-13-28-17/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBPCFWNRFXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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